molecular formula C10H7F3N2O3 B2504947 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate CAS No. 1429485-53-9

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate

Cat. No.: B2504947
CAS No.: 1429485-53-9
M. Wt: 260.172
InChI Key: KFMLXTCNLMVPRF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a compound that features a trifluoromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the oxadiazole ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1429485-53-9

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.172

IUPAC Name

3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3

InChI Key

KFMLXTCNLMVPRF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-]

solubility

not available

Origin of Product

United States

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